

Automating Sample Processing with the 2470 Gamma Counter: Application Notes and Protocols

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Compound of Interest

Compound Name: SM-2470

Cat. No.: B3055704

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for automating various sample processing workflows using the PerkinElmer 2470 Wizard² Automatic Gamma Counter. The 2470 Gamma Counter is a versatile and high-throughput instrument designed for the sensitive and accurate measurement of gamma-emitting radionuclides, making it an indispensable tool in academic research and drug development.^{[1][2][3]}

The following sections detail the instrument's capabilities and provide step-by-step protocols for key applications, including Radioimmunoassay (RIA), Radioligand Binding Assays, and Cellular Uptake and Cytotoxicity Assays.

Introduction to the 2470 Wizard² Gamma Counter

The 2470 Wizard² is engineered for efficiency and reliability in gamma counting applications. Its key features facilitate the automation of sample processing, from sample loading to data analysis.

Key Features for Automation

- **High Sample Capacity:** Available in 550-sample and 1000-sample conveyor versions, allowing for unattended processing of large sample batches.^{[4][5][6]}

- Multi-Detector System: Models are available with 1, 2, 5, or 10 well-type detectors, enabling the simultaneous counting of multiple samples and significantly reducing processing time.[\[3\]](#)[\[4\]](#)[\[6\]](#)[\[7\]](#)
- Barcode Reader: An optional barcode reader allows for positive sample identification, linking specific samples to predefined counting protocols and minimizing user error.[\[4\]](#)[\[6\]](#)[\[8\]](#) Racks can be barcoded for protocol and rack number identification.[\[4\]](#)[\[8\]](#)
- Automatic Normalization: The instrument performs automatic normalization for each defined nuclide using a normalization cassette, correcting for detector efficiency and background variations.[\[4\]](#)[\[8\]](#)[\[9\]](#)
- Integrated Data Analysis Software: The 2470 Wizard² can be integrated with optional MyAssays® Desktop Pro software, a comprehensive tool for Radioimmunoassay (RIA) and Immunoradiometric assay (IRMA) data reduction.[\[1\]](#)[\[4\]](#)[\[8\]](#) This software provides features for curve fitting (e.g., 4PL and 5PL), quality control, and automated reporting.[\[4\]](#)[\[8\]](#)
- STAT Sample Processing: A "STAT" feature allows for the immediate counting of high-priority samples without interrupting the ongoing automated run.[\[1\]](#)[\[4\]](#)[\[9\]](#)

Technical Specifications

The 2470 Wizard² is equipped with thallium-activated sodium iodide [NaI(Tl)] crystals, which offer high counting efficiency.[\[4\]](#)[\[5\]](#) The instrument has a wide energy range of 15-1000 keV, making it suitable for a variety of gamma-emitting isotopes.[\[2\]](#)[\[4\]](#)[\[5\]](#)

Feature	Specification
Detector System	Thallium-activated sodium iodide [NaI(Tl)] crystals[4][5]
Sample Capacity	550 or 1000 samples[4][5]
Number of Detectors	1, 2, 5, or 10[3][4]
Energy Range	15-1000 keV[2][4][5]
Maximum Count Rate	~6 million DPM (~5 million CPM) for ^{125}I [2][4][5]
Sample Racks	10 samples per rack, compatible with centrifugation (up to 2500 x G)[4][8]
Supported Barcodes	Code 128, Interleaved 2/5, Code 39, Codabar[4][8]
Data Output	CPM, CPS, DPM, or Becquerel units[9]

Application: Automated Radioimmunoassay (RIA)

Radioimmunoassays are highly sensitive in vitro assays used to measure the concentration of antigens by using antibodies.[10] The 2470 Gamma Counter is ideal for performing these assays in a high-throughput and automated fashion.[3][7][9]

Experimental Protocol: Automated RIA

This protocol provides a general framework for an automated competitive RIA. Specific parameters such as antibody and radiolabeled antigen concentrations, and incubation times should be optimized for each specific assay.

Materials:

- Analyte-specific antibody
- Radiolabeled antigen (e.g., ^{125}I -labeled)
- Standard antigen of known concentrations

- Assay buffer (e.g., phosphate-buffered saline with a protein carrier like BSA)
- Precipitating reagent (if using a precipitation-based separation method)
- Sample tubes compatible with the 2470 sample racks
- 2470 Wizard² Gamma Counter

Procedure:

- Protocol Setup on the 2470 Wizard²:
 - Create a new protocol in the instrument software.
 - Select the appropriate radionuclide from the library (e.g., ¹²⁵I).
 - Define counting time, desired units (e.g., CPM), and any necessary corrections (e.g., background subtraction, decay correction).
 - If using MyAssays® software, configure the data analysis template for RIA, including the standard curve concentrations and curve fitting algorithm (e.g., 4-parameter logistic).
- Sample Preparation and Barcoding:
 - Prepare serial dilutions of the standard antigen to generate a standard curve.
 - Prepare unknown samples for analysis.
 - Aliquot the following into appropriately labeled tubes:
 - Total Counts (TC): Radiotracer only.
 - Non-Specific Binding (NSB): Radiotracer and assay buffer (no antibody).
 - Zero Standard (B₀): Radiotracer and antibody (no unlabeled antigen).
 - Standards: Radiotracer, antibody, and each concentration of the standard antigen.
 - Unknowns: Radiotracer, antibody, and the unknown sample.

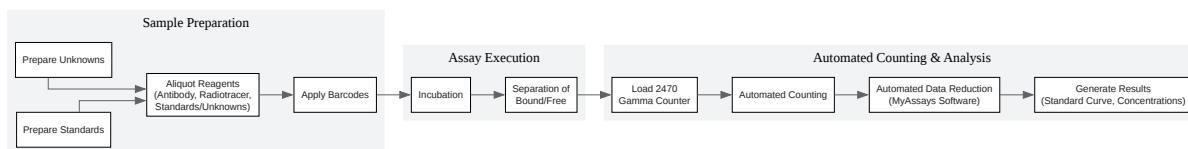
- If using the barcode reader, ensure each tube has a unique barcode that corresponds to its identity in a pre-defined worklist.
- Incubation:
 - Incubate the tubes according to the specific assay protocol to allow for competitive binding.
- Separation of Bound and Free Antigen:
 - Separate the antibody-bound radiolabeled antigen from the free radiolabeled antigen. Common methods include:
 - Precipitation: Add a precipitating reagent (e.g., a second antibody or polyethylene glycol) and centrifuge the tubes. Decant the supernatant.
 - Coated Tubes/Beads: Use tubes or beads coated with a secondary antibody to capture the primary antibody-antigen complex. Wash to remove unbound antigen.
- Automated Counting and Data Analysis:
 - Load the sample racks onto the 2470 Gamma Counter's conveyor.
 - Initiate the automated counting sequence. The instrument will:
 - Read the rack and/or sample barcodes to identify the protocol and samples.
 - Automatically move each sample into a detector for counting.
 - Record the counts per minute (CPM) for each sample.
 - If integrated, the MyAssays® software will automatically:
 - Subtract the NSB from all other readings.
 - Calculate the percentage of bound radiolabel for each standard and unknown relative to the B_0 (%B/ B_0).
 - Generate a standard curve by plotting %B/ B_0 against the standard concentrations.

- Interpolate the concentration of the unknown samples from the standard curve.

Data Presentation: RIA

Sample Type	Description	Raw CPM (Example)	Corrected CPM (CPM - NSB)	% B/B ₀	Calculated Concentration
Total Counts	Total radioactivity added	50,000	N/A	N/A	N/A
NSB	Non-specific binding	250	0	N/A	N/A
B ₀	Maximum binding	25,250	25,000	100%	0
Standard 1	Lowest concentration	20,250	20,000	80%	[Concentration]
Standard 2	...	15,250	15,000	60%	[Concentration]
Standard 3	...	10,250	10,000	40%	[Concentration]
Standard 4	Highest concentration	5,250	5,000	20%	[Concentration]
Unknown 1	Sample of interest	12,750	12,500	50%	[Interpolated Value]
Unknown 2	Sample of interest	17,750	17,500	70%	[Interpolated Value]

Experimental Workflow: Automated RIA



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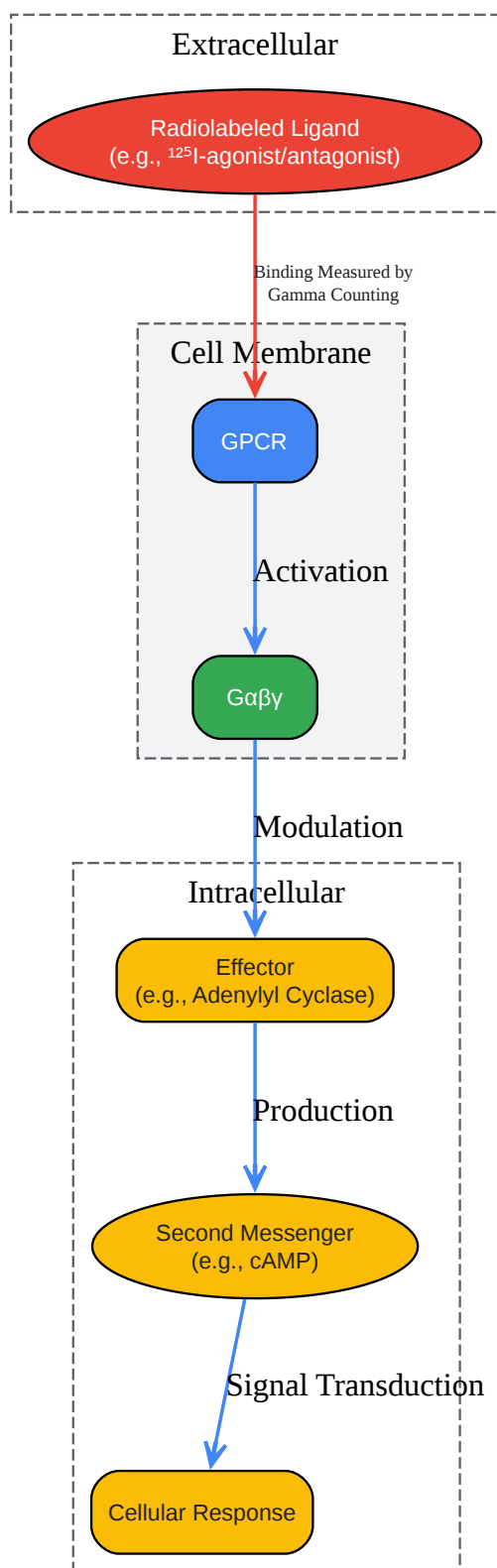
Caption: Automated Radioimmunoassay (RIA) Workflow.

Application: Automated Radioligand Binding Assays

Radioligand binding assays are used to quantify the interaction of a radiolabeled ligand with a receptor, providing information on receptor density (B_{max}) and binding affinity (K_d). These assays are fundamental in drug discovery for screening compounds that interact with specific receptors.

Signaling Pathway: G-Protein Coupled Receptor (GPCR)

Radioligand binding assays are commonly used to study G-Protein Coupled Receptors (GPCRs). A radiolabeled antagonist can be used to determine the total number of receptors, while a competitive binding assay with an unlabeled agonist can reveal the affinity of the agonist for the receptor.



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Caption: GPCR Signaling and Radioligand Binding.

Experimental Protocol: Automated Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the inhibition constant (K_i) of a test compound.

Materials:

- Cell membranes or tissue homogenates expressing the target receptor
- Radiolabeled ligand with known affinity for the target receptor
- Unlabeled test compounds
- Binding buffer
- Filter mats (e.g., glass fiber filters)
- Cell harvester
- 2470 Wizard² Gamma Counter

Procedure:

- Protocol Setup on the 2470 Wizard²:
 - Create a new protocol for the specific radioligand.
 - Set the counting window and time.
 - Configure the data analysis software to calculate specific binding and, if applicable, perform non-linear regression for IC_{50} determination.
- Assay Plate Preparation:
 - In a 96-well plate, add the following to each well:
 - Binding buffer

- Cell membranes/homogenate
- Radiolabeled ligand at a concentration near its K_d
- For total binding wells, add buffer.
- For non-specific binding wells, add a high concentration of a known unlabeled ligand.
- For competition wells, add serial dilutions of the test compound.
- Incubation:
 - Incubate the plate to allow the binding to reach equilibrium.
- Harvesting and Washing:
 - Rapidly terminate the binding reaction by filtering the contents of each well through a filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
 - Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
- Automated Counting:
 - Allow the filter mats to dry.
 - Place the filter mats (or individual filter discs in tubes) into the 2470 Gamma Counter.
 - Start the automated counting protocol.
- Data Analysis:
 - The instrument software or external software like MyAssays® will calculate the specific binding by subtracting the non-specific binding from the total binding.
 - For competitive binding assays, the software will generate an inhibition curve and calculate the IC_{50} value, which can then be used to determine the K_i of the test compound.

Data Presentation: Radioligand Binding Assay

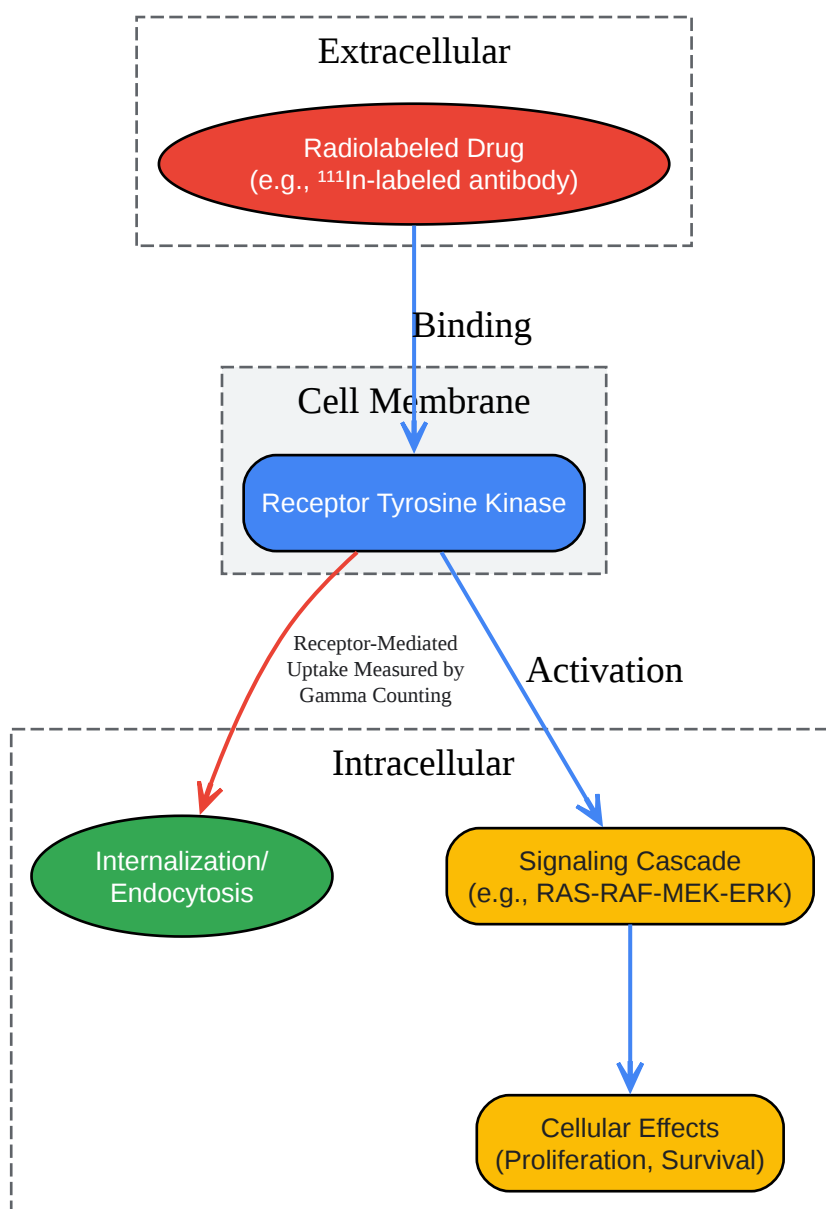
Compound Concentration	Total Binding (CPM)	Non-Specific Binding (CPM)	Specific Binding (CPM)	% Inhibition
0 (Total)	15,000	500	14,500	0
10^{-10} M	13,550	500	13,050	10
10^{-9} M	10,650	500	10,150	30
10^{-8} M	7,750	500	7,250	50
10^{-7} M	4,850	500	4,350	70
10^{-6} M	2,450	500	1,950	86.6
10^{-5} M (NSB)	500	500	0	100

Application: Automated Cellular Uptake and Cytotoxicity Assays

The 2470 Gamma Counter can be used to automate the measurement of cellular uptake of radiolabeled compounds and to assess cell-mediated cytotoxicity through chromium-51 release assays.

Signaling Pathway: Receptor Tyrosine Kinase (RTK) and Cellular Uptake

Many drugs target Receptor Tyrosine Kinases (RTKs). The uptake of a radiolabeled drug targeting an RTK can be quantified using a gamma counter.



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Caption: RTK Signaling and Radiolabeled Drug Uptake.

Experimental Protocol: Automated Cellular Uptake Assay

Materials:

- Adherent or suspension cells

- Radiolabeled compound of interest (e.g., ^{111}In -labeled antibody, ^{18}F -FDG)
- Cell culture medium
- Wash buffer (e.g., ice-cold PBS)
- Lysis buffer
- 2470 Wizard² Gamma Counter

Procedure:

- Cell Seeding: Seed cells in multi-well plates and culture until they reach the desired confluency.
- Incubation with Radiolabeled Compound: Remove the culture medium and add medium containing the radiolabeled compound at the desired concentration. Incubate for a specific time period.
- Washing: Remove the incubation medium and wash the cells multiple times with ice-cold wash buffer to remove unbound radiolabeled compound.
- Cell Lysis: Add lysis buffer to each well to solubilize the cells and release the intracellular contents.
- Sample Transfer and Counting: Transfer the lysate from each well to a corresponding tube in a 2470 sample rack.
- Automated Counting: Load the racks into the 2470 Gamma Counter and start the automated counting protocol.
- Data Analysis: The CPM values will be proportional to the amount of radiolabeled compound taken up by the cells. Normalize the data to cell number or protein concentration.

Experimental Protocol: Automated Chromium-51 Release Assay

This assay measures the cytotoxic activity of immune cells (effector cells) against target cells.

[11]

Materials:

- Target cells
- Effector cells (e.g., cytotoxic T lymphocytes or NK cells)
- Chromium-51 (^{51}Cr) as sodium chromate
- Cell culture medium
- Detergent solution (for maximum release control)
- 2470 Wizard² Gamma Counter

Procedure:

- Target Cell Labeling: Incubate target cells with ^{51}Cr . The ^{51}Cr will be taken up and retained by viable cells. Wash the cells to remove unincorporated ^{51}Cr .
- Co-incubation: In a multi-well plate, co-incubate the labeled target cells with effector cells at various effector-to-target (E:T) ratios.
- Control Wells:
 - Spontaneous Release: Labeled target cells with medium only.
 - Maximum Release: Labeled target cells with a detergent solution to lyse all cells.
- Incubation: Incubate the plate to allow for cell-mediated lysis.
- Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.
- Automated Counting: Transfer the supernatants to tubes in the 2470 sample racks and count using the appropriate protocol for ^{51}Cr .
- Data Analysis: Calculate the percentage of specific lysis using the following formula:

$\% \text{ Specific Lysis} = [(\text{Experimental Release} - \text{Spontaneous Release}) / (\text{Maximum Release} - \text{Spontaneous Release})] \times 100$

Data Presentation: Cellular Uptake and Cytotoxicity

Cellular Uptake:

Treatment	Time Point	CPM (Mean \pm SD)	% Uptake of Total
Control	1 hr	1,500 \pm 120	1.5%
Compound A	1 hr	15,000 \pm 950	15%
Control	4 hr	2,500 \pm 200	2.5%
Compound A	4 hr	45,000 \pm 2,100	45%

Chromium-51 Release Assay:

E:T Ratio	Experimental Release (CPM)	Spontaneous Release (CPM)	Maximum Release (CPM)	% Specific Lysis
1:1	2,000	1,000	10,000	11.1%
10:1	5,500	1,000	10,000	50.0%
50:1	8,500	1,000	10,000	83.3%

Conclusion

The 2470 Wizard² Automatic Gamma Counter is a powerful tool for automating sample processing in a variety of research and drug development applications. By leveraging its high capacity, multi-detector system, barcode reading capabilities, and integrated data analysis software, laboratories can significantly increase their throughput, reduce hands-on time, and improve data quality and reproducibility. The protocols outlined in this document provide a foundation for developing and implementing robust and efficient automated gamma counting workflows.

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